molecular formula C20H18ClNO2 B11408729 4-chloro-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide

4-chloro-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide

Cat. No.: B11408729
M. Wt: 339.8 g/mol
InChI Key: XZBPNUMHEJPFBO-UHFFFAOYSA-N
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Description

4-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide is a complex organic compound with the molecular formula C19H16ClNO2. This compound is characterized by the presence of a benzamide core substituted with a 4-chloro group, a furan-2-ylmethyl group, and a 4-methylphenylmethyl group. It is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with an amine to form the benzamide.

    Substitution Reactions: The benzamide is then subjected to substitution reactions to introduce the furan-2-ylmethyl and 4-methylphenylmethyl groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, converting it to an amine.

    Substitution: The chloro group in the benzamide can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the benzamide core can produce amine derivatives.

Scientific Research Applications

4-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-[(furan-2-yl)methyl]benzamide: Lacks the 4-methylphenylmethyl group.

    N-[(Furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide: Lacks the 4-chloro group.

    4-Chloro-N-[(4-methylphenyl)methyl]benzamide: Lacks the furan-2-ylmethyl group.

Uniqueness

4-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the furan ring, 4-chloro group, and 4-methylphenylmethyl group allows for diverse chemical reactivity and potential biological activities that are not observed in its simpler analogs.

Properties

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

4-chloro-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C20H18ClNO2/c1-15-4-6-16(7-5-15)13-22(14-19-3-2-12-24-19)20(23)17-8-10-18(21)11-9-17/h2-12H,13-14H2,1H3

InChI Key

XZBPNUMHEJPFBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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